molecular formula C6H14ClNO B2893650 2-Aminohex-4-en-1-ol hydrochloride CAS No. 1807882-52-5; 863554-67-0

2-Aminohex-4-en-1-ol hydrochloride

Cat. No.: B2893650
CAS No.: 1807882-52-5; 863554-67-0
M. Wt: 151.63
InChI Key: XZLJXAQDEPSPFM-UHFFFAOYSA-N
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Description

2-Aminohex-4-en-1-ol hydrochloride is a hydrochlorinated amine-alcohol compound featuring a hexene backbone with an amino group at position 2 and a hydroxyl group at position 1. Its unsaturated C4-C5 double bond introduces stereochemical complexity, making it relevant in synthetic organic chemistry and pharmaceutical intermediates.

Properties

CAS No.

1807882-52-5; 863554-67-0

Molecular Formula

C6H14ClNO

Molecular Weight

151.63

IUPAC Name

(E)-2-aminohex-4-en-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-4-6(7)5-8;/h2-3,6,8H,4-5,7H2,1H3;1H/b3-2+;

InChI Key

XZLJXAQDEPSPFM-UHFFFAOYSA-N

SMILES

CC=CCC(CO)N.Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Parameter 2-Aminohex-4-en-1-ol Hydrochloride 2-Amino-5-Methylphenol Hydrochloride
Backbone Hexene chain (C6) Phenolic ring (C7)
Functional Groups -NH₂, -OH, C=C bond -NH₂, -OH, -CH₃
Reactivity Electrophilic addition at C=C Electrophilic aromatic substitution
Hydrolysis Conditions Likely requires milder HCl Concentrated HCl (15 equiv.)

Amitriptyline Hydrochloride

Analytical Methodologies

  • RP-HPLC Applications: highlights validated RP-HPLC methods for quantifying amitriptyline hydrochloride, achieving high accuracy (e.g., 99.2–101.8% recovery) . Similar protocols could be optimized for this compound, leveraging its hydrophilicity and ionic nature.

Pharmacological Relevance

Both compounds benefit from hydrochloride salt formation to enhance stability and solubility.

Research Findings and Data

Analytical Performance

Parameter (RP-HPLC) Amitriptyline Hydrochloride Potential for Target Compound
Linearity Range 5–30 µg/mL Adjust for molecular weight
Accuracy (% Recovery) 99.2–101.8% Likely comparable with optimization

Critical Analysis and Limitations

  • The absence of direct data on this compound in the provided evidence necessitates extrapolation from structural analogs.
  • Synthetic yields and reaction conditions (e.g., HCl stoichiometry, temperature) may vary significantly due to differences in backbone stability and functional group reactivity.
  • Further experimental validation is required to confirm the applicability of RP-HPLC methods and synthetic pathways for the target compound.

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